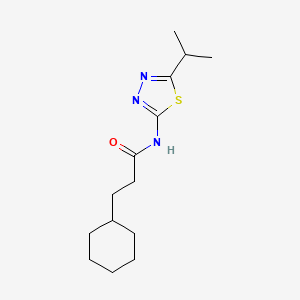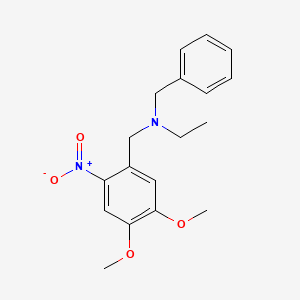
N-(2,4-difluorophenyl)-3-methyl-4-nitrobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,4-difluorophenyl)-3-methyl-4-nitrobenzamide, also known as Diflunisal, is a non-steroidal anti-inflammatory drug (NSAID) that is used to treat pain and inflammation. It was first synthesized in 1971 and has been used as a pain reliever for over four decades. Diflunisal is a member of the salicylate family of drugs, which also includes aspirin and salsalate.
作用机制
N-(2,4-difluorophenyl)-3-methyl-4-nitrobenzamide works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are molecules that are involved in the inflammatory response and are responsible for pain and fever. By inhibiting the production of prostaglandins, this compound reduces inflammation and pain.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as interleukin-1 and tumor necrosis factor-alpha. This compound has also been shown to inhibit the activity of nuclear factor-kappa B (NF-kB), a transcription factor that is involved in the regulation of inflammation. In addition, this compound has been shown to have antioxidant properties.
实验室实验的优点和局限性
N-(2,4-difluorophenyl)-3-methyl-4-nitrobenzamide is a widely used NSAID in both clinical and laboratory settings. Its advantages include its effectiveness in reducing inflammation and pain, as well as its relatively low toxicity compared to other NSAIDs. However, this compound has some limitations, including its potential for gastrointestinal side effects and its potential for interactions with other drugs.
未来方向
There are a number of potential future directions for research on N-(2,4-difluorophenyl)-3-methyl-4-nitrobenzamide. One area of interest is its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders. This compound has been shown to inhibit the aggregation of beta-amyloid, a protein that is involved in the development of Alzheimer's disease. Another area of interest is the development of new formulations of this compound that could improve its effectiveness and reduce its side effects. Finally, there is interest in studying the potential use of this compound in combination with other drugs for the treatment of inflammatory conditions.
合成方法
N-(2,4-difluorophenyl)-3-methyl-4-nitrobenzamide is synthesized from 2,4-difluorobenzoic acid and 3-methyl-4-nitrobenzoic acid. The two acids are reacted with thionyl chloride to form the corresponding acid chlorides, which are then reacted with ammonia to form the amides. The amides are then hydrolyzed to form the final product, this compound.
科学研究应用
N-(2,4-difluorophenyl)-3-methyl-4-nitrobenzamide has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to be effective in the treatment of osteoarthritis, rheumatoid arthritis, and other inflammatory conditions. This compound has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.
属性
IUPAC Name |
N-(2,4-difluorophenyl)-3-methyl-4-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F2N2O3/c1-8-6-9(2-5-13(8)18(20)21)14(19)17-12-4-3-10(15)7-11(12)16/h2-7H,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMFBPWOAFFCOPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NC2=C(C=C(C=C2)F)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![ethyl 5-[(anilinocarbonyl)amino]-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B5785823.png)
![1-(4-methoxy-3-nitrophenyl)-2-[(4-methylphenyl)sulfonyl]ethanone](/img/structure/B5785839.png)
![3-(4-fluorophenyl)-N-{[(2-furylmethyl)amino]carbonothioyl}acrylamide](/img/structure/B5785845.png)
![N-[2-(trifluoromethyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B5785855.png)
![methyl [(6-chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetate](/img/structure/B5785860.png)


![5-[2-(4-fluorophenyl)-2-oxoethoxy]-3,4,7-trimethyl-2H-chromen-2-one](/img/structure/B5785891.png)

![3-[(3,4-dimethylphenyl)amino]-2-cyclohexen-1-one](/img/structure/B5785898.png)


